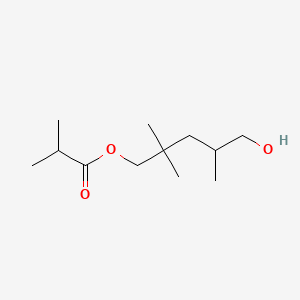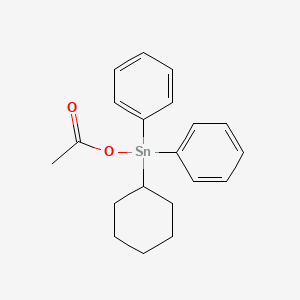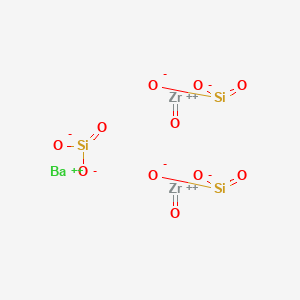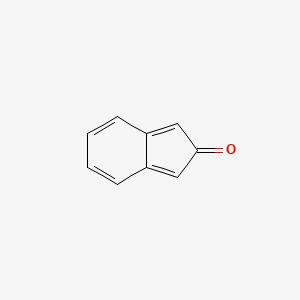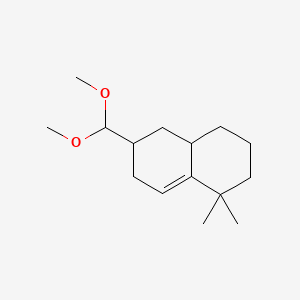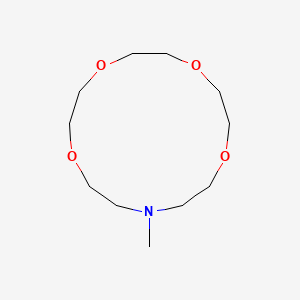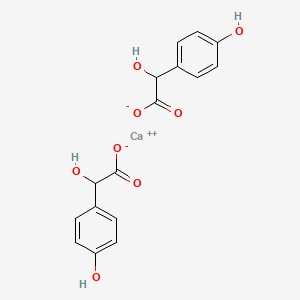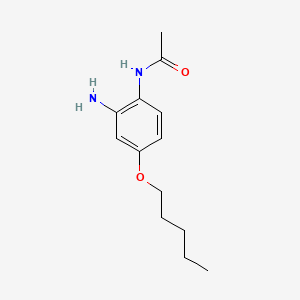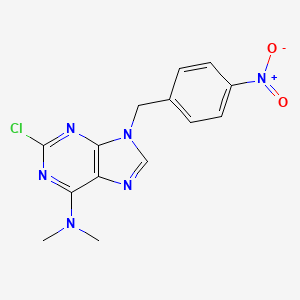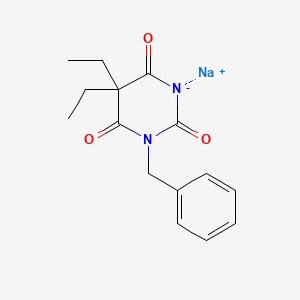
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features both fluorine and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with 4-(dimethylamino)benzyl cyanide under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
科学的研究の応用
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the dimethylamino group can influence its electronic properties and solubility.
類似化合物との比較
Similar Compounds
2-(2,4-Difluorophenyl)-3-phenylacrylonitrile: Lacks the dimethylamino group, which may result in different electronic properties and reactivity.
2-(2,4-Difluorophenyl)-3-(4-methoxyphenyl)acrylonitrile: Contains a methoxy group instead of a dimethylamino group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(2,4-Difluorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the combination of fluorine and dimethylamino groups, which impart distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
特性
CAS番号 |
1525-45-7 |
|---|---|
分子式 |
C17H14F2N2 |
分子量 |
284.30 g/mol |
IUPAC名 |
(Z)-2-(2,4-difluorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H14F2N2/c1-21(2)15-6-3-12(4-7-15)9-13(11-20)16-8-5-14(18)10-17(16)19/h3-10H,1-2H3/b13-9+ |
InChIキー |
QUGOJFMWGGORFY-UKTHLTGXSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=C(C=C(C=C2)F)F |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=C(C=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
